molecular formula C9H14N2O2S B3053224 4-(1,1-Dimethoxyethyl)-2-(methylthio)pyrimidine CAS No. 521092-35-3

4-(1,1-Dimethoxyethyl)-2-(methylthio)pyrimidine

Cat. No.: B3053224
CAS No.: 521092-35-3
M. Wt: 214.29 g/mol
InChI Key: WKGAVDPVWSQJRZ-UHFFFAOYSA-N
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Description

4-(1,1-Dimethoxyethyl)-2-(methylthio)pyrimidine is an organic compound with the molecular formula C9H14N2O2S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Dimethoxyethyl)-2-(methylthio)pyrimidine typically involves the reaction of pyrimidine derivatives with appropriate reagents to introduce the dimethoxyethyl and methylthio groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Dimethoxyethyl)-2-(methylthio)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylthio group to a thiol or other reduced forms.

    Substitution: The dimethoxyethyl and methylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the pyrimidine ring.

Scientific Research Applications

4-(1,1-Dimethoxyethyl)-2-(methylthio)pyrimidine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1,1-Dimethoxyethyl)-2-(methylthio)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The dimethoxyethyl and methylthio groups can modulate the compound’s binding affinity and specificity, influencing its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(1,1-Dimethoxyethyl)pyrimidine: Lacks the methylthio group, which may affect its reactivity and applications.

    6-(1,1-Dimethoxyethyl)pyrimidin-4-ol:

Uniqueness

4-(1,1-Dimethoxyethyl)-2-(methylthio)pyrimidine is unique due to the presence of both the dimethoxyethyl and methylthio groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(1,1-dimethoxyethyl)-2-methylsulfanylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-9(12-2,13-3)7-5-6-10-8(11-7)14-4/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGAVDPVWSQJRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NC=C1)SC)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30470611
Record name 4-(1,1-dimethoxy-ethyl)-2-methylsulfanyl-pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

521092-35-3
Record name 4-(1,1-dimethoxy-ethyl)-2-methylsulfanyl-pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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